Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular architecture. Certain core structures, known as "privileged scaffolds," appear repeatedly in bioactive molecules, demonstrating a unique ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a quintessential example of such a scaffold.[1] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif in many protein kinases, making it a cornerstone in the design of targeted therapies.[2][3]
This guide focuses on a particularly valuable derivative: 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS No. 898746-46-8). The introduction of a carbaldehyde group at the 6-position transforms the stable 7-azaindole core into a highly adaptable synthetic intermediate. This aldehyde moiety serves as a chemical "handle," providing a reactive site for a multitude of synthetic transformations, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] Understanding the nuanced chemical properties and reactivity of this molecule is, therefore, paramount for researchers aiming to leverage its potential in developing next-generation therapeutics, from kinase inhibitors for oncology to immunomodulators for autoimmune diseases.[4]
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below has been aggregated from multiple chemical repositories and computational models to provide a comprehensive physicochemical profile.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 898746-46-8 | [5][6][7] |
| Molecular Formula | C₈H₆N₂O | [5][6][7] |
| Molecular Weight | 146.15 g/mol | [5][6][7] |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | [7] |
| Synonyms | 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 7-azaindole-6-carbaldehyde | [5][6] |
| Melting Point | 188.6 ± 28.8 °C (Predicted) | [5] |
| Topological Polar Surface Area | 45.8 Ų | [5][7] |
| XLogP3 (Lipophilicity) | 1.1 | [5][7] |
| Hydrogen Bond Donors | 1 | [5][6] |
| Hydrogen Bond Acceptors | 2 | [5][6] |
| Rotatable Bonds | 1 | [5][6] |
These properties suggest a moderately polar, fairly rigid molecule with a good balance of hydrophilicity and lipophilicity, characteristics often sought in drug candidates for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: 2D structure of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Reactivity Profile: A Tale of Three Moieties
The synthetic utility of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde stems from the distinct reactivity of its three primary components: the aldehyde group, the electron-rich pyrrole ring, and the electron-deficient pyridine ring.
-
The Aldehyde Group: This is the most prominent reactive center for synthetic elaboration. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Reductive Amination: A cornerstone of medicinal chemistry for introducing diverse amine functionalities.
-
Wittig Reaction: For olefination and the introduction of carbon-carbon double bonds.
-
Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, providing alternative functional handles.
-
Condensation Reactions: With active methylene compounds or other nucleophiles.
-
-
The Pyrrole Ring: This five-membered ring is electron-rich and can undergo electrophilic substitution. The N-H proton is also acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy to modulate solubility and cell permeability.
-
The Pyridine Ring: In contrast to the pyrrole, the pyridine ring is electron-deficient. This generally makes it resistant to electrophilic substitution but susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present.
Caption: Key synthetic transformations of the title compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The 7-azaindole core is a proven pharmacophore for targeting ATP-binding sites in protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of oncology drugs.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of several important kinase families.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. The 7-azaindole scaffold serves as an effective foundation for developing potent and selective FGFR inhibitors.[2][3]
-
Janus Kinase (JAK) Inhibitors: JAKs are critical in cytokine signaling pathways that regulate immune responses. JAK inhibitors are used to treat autoimmune disorders like rheumatoid arthritis. The 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop potent JAK3 inhibitors.[4][8]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a therapeutic target for inflammatory processes and neurological disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent PDE4B inhibitors.
The aldehyde at the 6-position provides the crucial vector for diversification, allowing chemists to append different chemical groups to probe the pockets of the kinase active site, optimizing for potency and selectivity.
Caption: Role in a typical drug discovery workflow.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
Causality: This protocol is designed to reliably form a new carbon-nitrogen bond. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate formed in situ, minimizing side reactions. Dichloromethane (DCM) is a good, non-reactive solvent for this transformation.
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Self-Validation: Effervescence may be observed; this is normal. The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.
Protocol 2: Safety, Handling, and Storage
Trustworthiness: This protocol is a synthesis of GHS hazard data and standard laboratory best practices to ensure user safety and maintain compound integrity.[7][9][10]
Table 2: GHS Hazard Information
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Step-by-Step Handling Procedure:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[9]
-
Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[10][11]
-
Weighing: Use a weigh boat or weighing paper. Clean any spills immediately with appropriate materials.
-
Dispensing: When making solutions, add the solvent to the solid slowly. Avoid splashing.
-
Waste Disposal: Dispose of contaminated materials and excess reagents in a designated hazardous waste container in accordance with local, state, and federal regulations.[11]
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Storage:
-
Store in a tightly sealed, clearly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[6]
References
-
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | C8H6N2O. PubChem. [Link]
-
1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O. PubChem. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Lead Sciences. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O. PubChem. [Link]
-
Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | C8H6N2O | CID 24728893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Page loading... [wap.guidechem.com]



